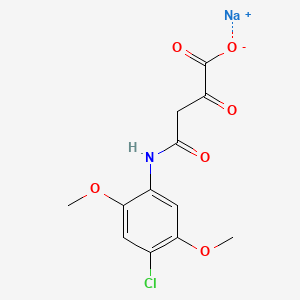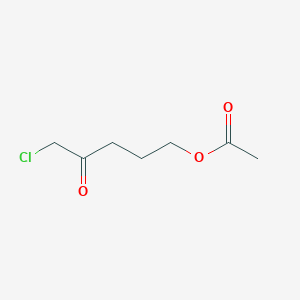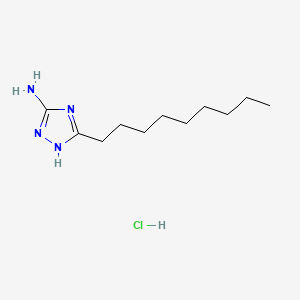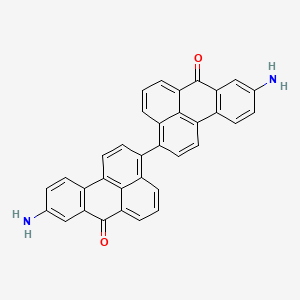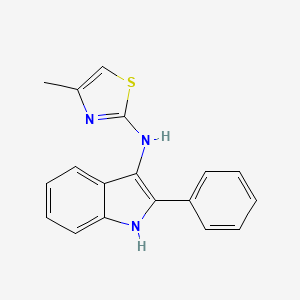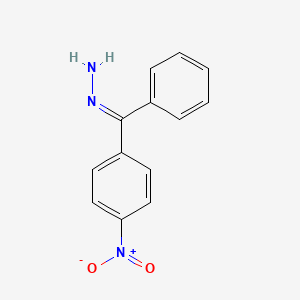
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is a complex organic compound with a unique structure that includes a hydrazone functional group and a hydroxy(oxido)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone typically involves the reaction of 4-(hydroxy(oxido)amino)benzaldehyde with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nitrating agents are used under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds with biological molecules, while the hydrazone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-4-(phenylcarbohydrazonoyl)benzeneamine oxide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
58234-06-3 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(E)-[(4-nitrophenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C13H11N3O2/c14-15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)16(17)18/h1-9H,14H2/b15-13+ |
Clave InChI |
ARSSUZJVIWVJEZ-FYWRMAATSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



